

# Commercial Sources and Research Applications of 3-Hydroxy-5-oxohexanoyl-CoA

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Hydroxy-5-oxohexanoyl-CoA

Cat. No.: B1241897

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[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, access to key intermediates is critical. **3-Hydroxy-5-oxohexanoyl-CoA**, a short-chain hydroxyacyl-CoA, serves as a metabolite in the beta-oxidation of fatty acids. This document provides an overview of its commercial availability, along with detailed application notes and protocols for its use in experimental settings.

## Commercial Availability

**3-Hydroxy-5-oxohexanoyl-CoA** is available from specialized chemical suppliers catering to the research community. One known commercial source is:

- Alfa Chemistry: This supplier lists **3-Hydroxy-5-oxohexanoyl-CoA** for research purposes.<sup>[1]</sup>

It is recommended to contact the supplier directly for the most current information on product specifications, availability, and pricing.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxy-5-oxohexanoyl-CoA** is provided in the table below. This data is crucial for experimental design, including buffer preparation and analytical method development.

Property	Value	Source
Molecular Formula	C27H44N7O19P3S	[2]
Molecular Weight	895.7 g/mol	[2]
Monoisotopic Mass	895.16255437 Da	[2]
Precursor m/z ([M+H] <sup>+</sup> )	896.16981	[2]

## Application Notes

**3-Hydroxy-5-oxohexanoyl-CoA** is primarily utilized in studies related to fatty acid metabolism, particularly the beta-oxidation pathway. Its applications include:

- **Enzyme Substrate:** It can be used as a substrate for enzymes involved in the beta-oxidation spiral, such as 3-hydroxyacyl-CoA dehydrogenase. Studying the kinetics of these enzymes with this specific substrate can provide insights into their substrate specificity and reaction mechanisms.
- **Metabolomics and Lipidomics:** As a metabolite, it can be used as a standard in mass spectrometry-based metabolomics and lipidomics studies to identify and quantify its presence in biological samples. This can help in understanding the metabolic state of cells or tissues under different physiological or pathological conditions.
- **Drug Discovery:** In the context of drug development, it can be used in screening assays to identify inhibitors or modulators of enzymes involved in fatty acid metabolism. Such compounds could be potential therapeutic agents for metabolic disorders.

## Experimental Protocols

### Protocol 1: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from a general method for assaying L-3-hydroxyacyl-CoA dehydrogenase and can be used to determine the activity of this enzyme with **3-Hydroxy-5-oxohexanoyl-CoA** as a substrate. The assay is based on the NAD<sup>+</sup>-dependent oxidation of

the 3-hydroxyacyl-CoA to the corresponding 3-ketoacyl-CoA, which is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

- **3-Hydroxy-5-oxohexanoyl-CoA** solution (substrate)
- NAD<sup>+</sup> solution
- Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate containing the enzyme
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD<sup>+</sup> solution.
- Add the **3-Hydroxy-5-oxohexanoyl-CoA** solution to the cuvette to initiate the reaction. The final concentration of the substrate should be optimized based on the expected  $K_m$  value.
- Place the cuvette in the spectrophotometer and record the absorbance at 340 nm over time.
- The rate of NADH formation is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of NADH (6220 M<sup>-1</sup>cm<sup>-1</sup>).

Data Analysis:

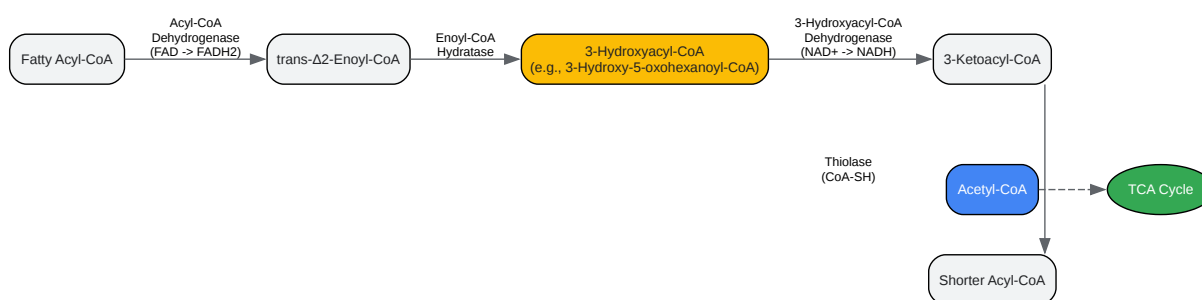
By varying the concentration of **3-Hydroxy-5-oxohexanoyl-CoA**, kinetic parameters such as the Michaelis constant ( $K_m$ ) and maximum velocity ( $V_{max}$ ) can be determined using a Lineweaver-Burk or Michaelis-Menten plot.

## Signaling and Metabolic Pathways

**3-Hydroxy-5-oxohexanoyl-CoA** is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. This pathway is a central metabolic process for energy production from fatty acids. Long-chain fatty acids are first activated to their acyl-CoA derivatives and then

transported into the mitochondria. Inside the mitochondria, the acyl-CoAs undergo a series of four reactions: oxidation, hydration, oxidation, and thiolysis, which shortens the acyl chain by two carbons in each cycle, releasing acetyl-CoA.

Below is a diagram illustrating the general workflow of fatty acid beta-oxidation, highlighting the position of 3-hydroxyacyl-CoA intermediates.



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Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

This document serves as a foundational guide for researchers working with **3-Hydroxy-5-oxohexanoyl-CoA**. For specific experimental applications, further optimization of protocols is recommended based on the specific research objectives and experimental systems.

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## References

- 1. Enoyl-CoA hydratase-1 regulates mTOR signaling and apoptosis by sensing nutrients - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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